molecular formula C12H7ClF3N3 B1422353 2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile CAS No. 1280520-89-9

2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile

Cat. No.: B1422353
CAS No.: 1280520-89-9
M. Wt: 285.65 g/mol
InChI Key: HSJAFRHAAKLXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 3-chlorophenyl group and a trifluoromethyl group attached to the pyrazole ring, along with an acetonitrile group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with trifluoromethyl hydrazine to form the corresponding hydrazone. This intermediate then undergoes cyclization with an appropriate nitrile source, such as acetonitrile, under acidic or basic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce amines. Substitution reactions can result in various substituted pyrazole compounds.

Scientific Research Applications

2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl and chlorophenyl groups enhances its binding affinity to certain enzymes or receptors. This interaction can modulate biological processes, such as enzyme inhibition or receptor activation, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]acetonitrile: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    2-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]acetonitrile: Contains a methyl group instead of a trifluoromethyl group, leading to different physicochemical properties.

    2-[1-(3-chlorophenyl)-5-phenyl-1H-pyrazol-4-yl]acetonitrile: The phenyl group can influence its steric and electronic characteristics.

Uniqueness

The presence of both the trifluoromethyl and chlorophenyl groups in 2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile makes it unique compared to similar compounds. These groups contribute to its distinct chemical reactivity, stability, and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N3/c13-9-2-1-3-10(6-9)19-11(12(14,15)16)8(4-5-17)7-18-19/h1-3,6-7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJAFRHAAKLXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401167267
Record name 1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280520-89-9
Record name 1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280520-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile
Reactant of Route 3
Reactant of Route 3
2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile
Reactant of Route 4
Reactant of Route 4
2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile
Reactant of Route 5
Reactant of Route 5
2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile
Reactant of Route 6
Reactant of Route 6
2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.